molecular formula C12H12Br2N2O2S B602924 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene CAS No. 1206138-30-8

1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene

Katalognummer: B602924
CAS-Nummer: 1206138-30-8
Molekulargewicht: 408.11g/mol
InChI-Schlüssel: RDJSZRBGXJIQKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene: is a complex organic compound that features a benzene ring substituted with two bromine atoms and a sulfonyl group attached to an imidazole ring

Eigenschaften

CAS-Nummer

1206138-30-8

Molekularformel

C12H12Br2N2O2S

Molekulargewicht

408.11g/mol

IUPAC-Name

1-(2,5-dibromophenyl)sulfonyl-2-ethyl-4-methylimidazole

InChI

InChI=1S/C12H12Br2N2O2S/c1-3-12-15-8(2)7-16(12)19(17,18)11-6-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3

InChI-Schlüssel

RDJSZRBGXJIQKF-UHFFFAOYSA-N

SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting from readily available precursors

    Bromination: The initial step involves the bromination of a benzene derivative using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This results in the formation of 1,4-dibromobenzene.

    Sulfonylation: The next step is the introduction of the sulfonyl group. This can be achieved by reacting 1,4-dibromobenzene with a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Imidazole Attachment: The final step involves the attachment of the imidazole ring. This can be done by reacting the sulfonylated intermediate with 2-ethyl-4-methylimidazole under suitable conditions, such as heating in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and imidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but lacks the sulfonyl and imidazole groups.

    1,4-Dibromo-2-methylbenzene: Similar but with only one methyl group and no sulfonyl or imidazole groups.

    1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene: Similar but with different substituents on the benzene ring.

Uniqueness

1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is unique due to the presence of both the sulfonyl group and the imidazole ring, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in scientific research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.